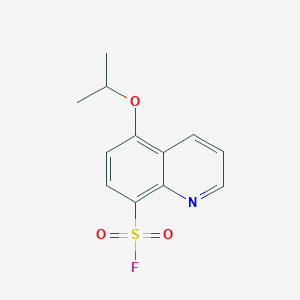![molecular formula C10H13F3N2O2 B7450677 N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide, also known as TFP, is a chemical compound that has been of great interest in scientific research due to its unique properties. TFP is a synthetic compound that is used in various laboratory experiments to study its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is not fully understood, but it is believed to involve the interaction of this compound with the ion channel protein. This compound is thought to bind to a specific site on the ion channel protein, causing a conformational change that alters the activity of the channel. This modulation of ion channel activity can lead to changes in cellular excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its effects on ion channels, this compound has been shown to modulate the activity of enzymes, such as phospholipase C and protein kinase C. This compound has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine. These effects on biochemical and physiological processes make this compound a valuable tool for studying the underlying mechanisms of various diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide in laboratory experiments is its specificity for ion channels. This compound has been shown to have a high affinity for certain types of ion channels, making it a valuable tool for studying their activity. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to interact with other proteins besides ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide. One area of interest is the development of new compounds based on the structure of this compound that have improved specificity and potency for ion channels. Another area of interest is the study of this compound in animal models of disease, such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Synthesemethoden
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is synthesized using a multistep process that involves the reaction of cyclopropylamine with ethyl acrylate, followed by the addition of trifluoromethyl ketone. The resulting product is then purified using column chromatography to yield this compound. This synthesis method has been optimized to obtain high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been used extensively in scientific research to study its effects on various biological processes. One of the main applications of this compound is in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has been shown to modulate the activity of several types of ion channels, including voltage-gated potassium channels, calcium-activated potassium channels, and transient receptor potential channels.
Eigenschaften
IUPAC Name |
3-(prop-2-enoylamino)-N-[1-(trifluoromethyl)cyclopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-7(16)14-6-3-8(17)15-9(4-5-9)10(11,12)13/h2H,1,3-6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYYGPXUSOZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-hydroxy-2-(hydroxymethyl)-2-methyl-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7450599.png)

![Tert-butyl 3-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B7450616.png)
![3-[[1-(4-Fluoro-2-methylphenyl)pyrazol-3-yl]amino]pyrrolidin-2-one](/img/structure/B7450624.png)
![Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7450640.png)
![1'-[1-(Prop-2-enoyl)piperidine-4-carbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-piperidin]-4-one](/img/structure/B7450648.png)
![N-ethyl-N-[2-oxo-2-(2,2,3,3-tetramethylbutylamino)ethyl]prop-2-enamide](/img/structure/B7450664.png)
![2-[1-[3-(3-Cyanophenoxy)propyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7450687.png)
![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)


![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
